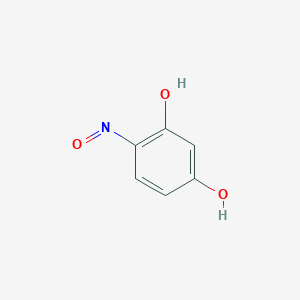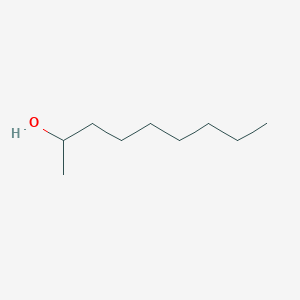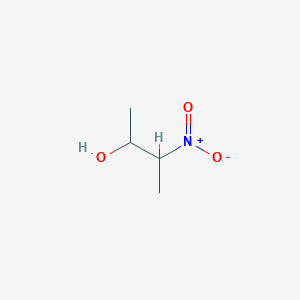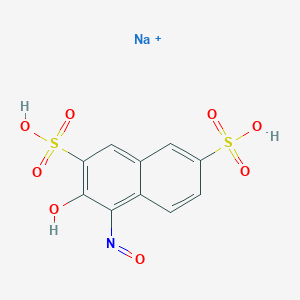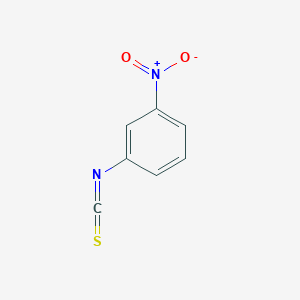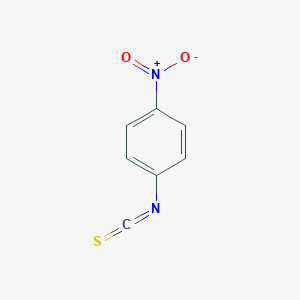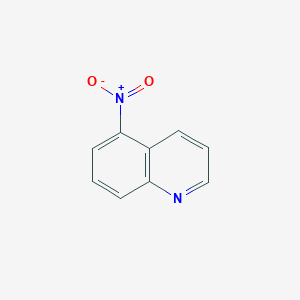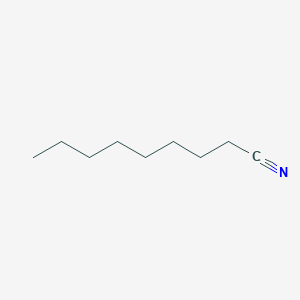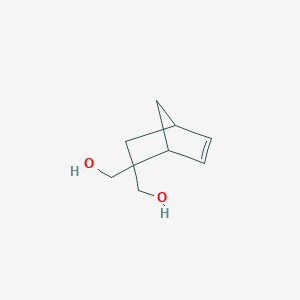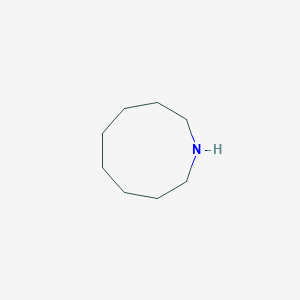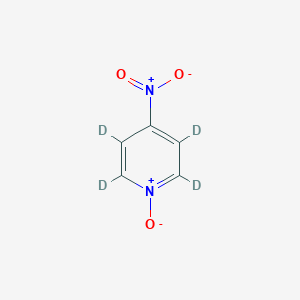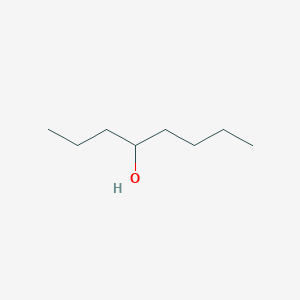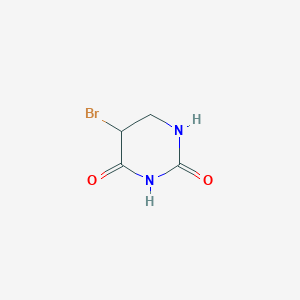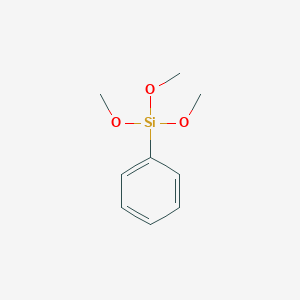
三甲氧基苯基硅烷
描述
Trimethoxyphenylsilane is a compound that is part of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. It is related to other organosilicon compounds such as trimethylsilane and has been studied for its unique reactivity and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of trimethoxyphenylsilane and its derivatives has been explored in several studies. For instance, sterically hindered arylsilanes containing the 2,4,6-trimethoxyphenyl ligand have been prepared with yields ranging from 22 to 45% . These compounds were synthesized and characterized using techniques such as multinuclear NMR, IR, GC-MS, and X-ray crystallography, indicating the complexity and precision required in the synthesis of such molecules.
Molecular Structure Analysis
The molecular structure of trimethoxyphenylsilane derivatives has been examined using X-ray crystallography, which has revealed relatively short intramolecular distances between the silicon and the oxygen atoms in the ortho-methoxy groups of the aryl ligand . This suggests a strong interaction between these atoms, which could influence the reactivity and stability of the compound.
Chemical Reactions Analysis
Trimethoxyphenylsilane undergoes various chemical reactions, one of which is the acid cleavage by a mixture of aqueous perchloric acid and methanol. This reaction occurs significantly faster for (2,4,6-trimethoxyphenyl)trimethylsilane compared to phenyltrimethylsilane, demonstrating the influence of the trimethoxyphenyl group on the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethoxyphenylsilane and related compounds have been studied through various methods. For example, the metastable ion study of trimethoxyphenylsilane using mass-analyzed ion kinetic energy spectrometry and deuterium-labelling studies has provided insights into the fragmentation patterns of this molecule, which are crucial for understanding its stability and reactivity . Additionally, the synthesis of polymethyl(trimethylsiloxy)siloxane by anionic ring-opening polymerization indicates the potential of trimethoxyphenylsilane derivatives to form polymers with unique properties .
科学研究应用
质谱研究
三甲氧基苯基硅烷已在质谱研究中进行了研究,具体使用了质量分析离子动能谱。这项研究揭示了关于其单分子分解的见解,突出了这种化合物独特的碎片化和重排 (Tajima et al., 1990)。
化学合成中的反应性
研究表明,三甲氧基苯基硅烷在特定条件下展示出独特的反应性,例如在混合的高氯酸和甲醇溶液中被迅速裂解。这种反应性与类似化合物明显不同,这对有机合成具有重要意义 (Eaborn et al., 1972)。
在微电子学中的应用
研究表明,三甲氧基苯基硅烷可用于半导体制造中的介电薄膜沉积。这种应用在开发用于先进电子设备的低介电常数介电材料方面尤为重要 (Loboda, 1999)。
石墨烯转移的进展
三甲氧基苯基硅烷已被用于聚三甲氧基苯基硅烷(PTMS)的开发,应用于石墨烯转移过程中的载体膜。这种应用对于石墨烯的干净转移至关重要,石墨烯是一种在电子学和材料科学中具有广泛影响的材料 (Kim et al., 2017)。
化学气相沉积过程
该化合物已在热丝化学气相沉积(CVD)过程的背景下进行了研究。这项研究有助于了解三甲氧基苯基硅烷在不同条件下的反应化学,这对材料科学和工程领域具有价值 (Toukabri & Shi, 2013)。
催化反应
三甲氧基苯基硅烷已在金催化的氧化偶联反应中进行了探索,为亲电芳香取代机制提供了见解。这项研究在有机化学和催化领域具有重要意义 (Brenzovich et al., 2010)。
安全和危害
TMPS is classified as a flammable liquid and vapor . It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed . Safety precautions include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment .
未来方向
TMPS has been used in research to increase wood resistance against UV degradation . It was successfully grafted on European spruce and characterized by SEM-EDX and UV–vis reflectance . The modified samples showed improved weathering resistance compared to unmodified wood . This suggests that processing and modifying wood using supercritical CO₂ is a promising route to increase wood performances and increase its use as a building material . Another study used TMPS in the low-temperature cross-linking of polyethyleneimine ethoxylated to obtain stable electron injection layers in solution-processed organic light-emitting devices .
属性
IUPAC Name |
trimethoxy(phenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCGWVLWPVKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89885-26-7 | |
| Record name | Phenyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89885-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5040700 | |
| Record name | Trimethoxyphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Acros Organics MSDS] | |
| Record name | Benzene, (trimethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenyltrimethoxysilane | |
CAS RN |
2996-92-1 | |
| Record name | Trimethoxyphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2996-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002996921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyltrimethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (trimethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxyphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxyphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHOXYPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21TQE746S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


